3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H16N2O6 and its molecular weight is 380.356. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Bhat et al. (2013) explored the antimicrobial properties of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives. These compounds, including variants of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one, showed significant in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis and Structural Analysis
Budzisz et al. (2004) conducted a study on the synthesis and structural analysis of highly substituted pyrazole ligands, which included derivatives of this compound. These compounds were used to form complexes with platinum(II) and palladium(II) metal ions, demonstrating their potential in the field of inorganic chemistry (Budzisz, Małecka, & Nawrot, 2004).
Conductometric Studies
Gündüz et al. (2006) synthesized novel 3-methoxyphenyl chromenone crown ethers and investigated their complexation with sodium and potassium ions using conductometry. This research contributes to our understanding of the ion-binding properties of such compounds (Gündüz et al., 2006).
Antiproliferative and Antibacterial Activities
Research by Al-ayed (2011) and Lee et al. (2010) examined the antiproliferative and antibacterial activities of derivatives of this compound. These studies highlighted the potential of these compounds in treating various cancer cell lines and in inhibiting bacterial growth (Al-ayed, 2011); (Lee et al., 2010).
Luminescent Properties
Mikhailov et al. (2018) studied the spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, revealing insights into the luminescent characteristics of these compounds, which can have applications in materials science and optoelectronics (Mikhailov et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact witharomatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially altering its activity and influencing the metabolic pathways of aromatic amino acids .
Biochemical Pathways
Given the potential target of this compound, it may influence the metabolic pathways of aromatic amino acids, which are precursors for several neurotransmitters and hormones .
Result of Action
Based on the potential target of this compound, it may influence the production of neurotransmitters and hormones derived from aromatic amino acids .
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on fully characterizing its physical and chemical properties, and testing its reactivity under various conditions. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-13-6-4-11-8-14(20(23)27-16(11)10-13)19-21-18(22-28-19)12-5-7-15(25-2)17(9-12)26-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKAECTBQHQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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